diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate
Description
Diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate is a heterocyclic compound featuring a thiophene dicarboxylate ester core functionalized with a pyrazole-derived substituent. Its structure integrates a thiophene ring substituted with two ester groups (at positions 2 and 4), a methyl group (position 3), and an amino-linked pyrazole moiety (position 5).
Properties
IUPAC Name |
diethyl 3-methyl-5-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-5-29-21(27)17-13(3)18(22(28)30-6-2)31-19(17)23-12-16-14(4)24-25(20(16)26)15-10-8-7-9-11-15/h7-12,24H,5-6H2,1-4H3/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNVDRYSVBTEM-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: diethyl 5-{2-[(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl]}-3-methylthiophene-2,4-dicarboxylate . Its molecular formula is with a molecular weight of approximately 443.5 g/mol. The structure includes a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer potential. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HL-60 (human leukemia) | ≤ 5 | Potent cytotoxicity |
| MCF-7 (breast cancer) | Not specified | Moderate activity |
| A549 (lung cancer) | Not specified | Moderate activity |
The compound demonstrated an IC50 value of less than 5 μM against HL-60 cells, indicating a strong antiproliferative effect .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against several bacterial and fungal strains. The results from various assays indicate:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Inhibitory |
The compound was effective in inhibiting the growth of these microorganisms, suggesting its potential as an antimicrobial agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Its interaction with microbial membranes may lead to increased permeability and cell death .
Study on Anticancer Activity
A study published in 2014 explored the synthesis and characterization of various pyrazole derivatives, including diethyl 3-methyl... The results highlighted its cytotoxic effects on HL-60 cells and provided insights into its structure–activity relationship .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds. It was found that derivatives with specific substitutions on the pyrazole ring exhibited enhanced activity against resistant strains of bacteria . This suggests that modifications to the chemical structure could optimize efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly due to the presence of the pyrazole moiety, which is known for its pharmacological properties.
Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate have shown effectiveness against various pathogens in laboratory settings .
Anti-inflammatory Properties : The incorporation of the pyrazole ring has also been linked to anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit inflammatory mediators, making them candidates for developing anti-inflammatory drugs .
Analgesic Effects : The compound may serve as an intermediate in synthesizing analgesics. The structural features of pyrazole derivatives allow them to interact with pain pathways effectively .
Materials Science
The unique chemical structure of this compound can be exploited in materials science for the development of novel polymers and coatings.
Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer chemistry. Its functional groups can facilitate polymerization reactions that yield materials with specific properties suitable for coatings or adhesives .
Nanomaterials : Research into nanocomposites incorporating pyrazole derivatives has shown promise in enhancing material strength and thermal stability. These materials could find applications in electronics and nanotechnology .
Agricultural Chemistry
The compound may also have applications in agriculture as a potential pesticide or herbicide.
Pesticidal Activity : Similar compounds have demonstrated efficacy against various agricultural pests. The ability of this compound to disrupt biological processes in pests could be explored for developing new pest control agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Li et al. (1997) | Demonstrated antibacterial activity of pyrazole derivatives against Gram-positive bacteria. |
| Zhou et al. (1999) | Reported analgesic effects of similar compounds in animal models. |
| Liu et al. (1980) | Found anti-inflammatory properties linked to structural features common in pyrazoles. |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The thiophene dicarboxylate core in the target compound provides electron-withdrawing ester groups, which contrast with the electron-rich thiophene-pyrazole hybrid in . This difference may influence redox behavior and solubility .
- Bioactive Moieties : Compounds like and incorporate sulfonamide or bromothiophene groups, which are associated with enhanced biological activity (e.g., enzyme inhibition) compared to the target compound’s simpler ester and pyrazole units .
Physicochemical Properties
- Solubility: The diethyl ester groups in the target compound likely improve lipid solubility relative to carboxylate salts or hydroxylated analogues (e.g., ). However, the presence of polar amino and carbonyl groups may moderate hydrophobicity.
- Thermal Stability : Pyrazole-thiophene hybrids (e.g., ) exhibit high thermal stability due to aromatic conjugation, a feature shared with the target compound .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:
- Anticancer Activity : Pyrazole-sulfonamide derivatives (e.g., ) show potent inhibition of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), attributed to their electron-deficient aromatic systems .
- Antimicrobial Properties : Thiophene-pyrazole conjugates demonstrate moderate antibacterial activity, likely due to membrane disruption via hydrophobic interactions .
- Similarity Indexing : Computational methods like Tanimoto coefficient analysis (as in ) could quantify structural similarity between the target compound and bioactive analogues, predicting shared mechanisms (e.g., HDAC inhibition) .
Preparation Methods
Cyclization Reaction
Reagents :
-
Diethyl 1-formyl-2-diethoxymethylsuccinate (100 g)
-
Phosphorus pentasulfide (100 g)
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Dry toluene (1 L)
Procedure :
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Combine 1 and P₄S₁₀ in toluene.
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Reflux for 2 hours, then cool to room temperature overnight.
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Decant the dark solution, wash with H₂O, saturated NaHCO₃, and cold 5% NaOH.
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Dry over MgSO₄, distill toluene under vacuum, and collect diethyl 3,4-thiophenedicarboxylate 2 at 118–130°C (1 mmHg).
Yield : ~85% (based on analogous protocols).
Preparation of the Pyrazole Moiety
The pyrazole component, 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde 6 , is synthesized via Knorr-type cyclocondensation.
Cyclocondensation of 1,3-Diketones
Reagents :
-
Ethyl acetoacetate 5 (4.54 g)
-
Phenylhydrazine (5.0 g)
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Nano-ZnO catalyst (0.1 eq)
Procedure :
-
Mix 5 and phenylhydrazine in ethanol.
-
Add nano-ZnO, reflux for 3 hours.
Coupling of Thiophene and Pyrazole Moieties
The final step involves Schiff base formation between 4 and 6 .
Condensation Reaction
Reagents :
-
4 (1.0 eq)
-
6 (1.1 eq)
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Glacial acetic acid (catalytic)
Procedure :
-
Reflux 4 and 6 in ethanol with acetic acid for 6 hours.
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Cool, filter the precipitate, and recrystallize from ethanol/water.
Yield : 78%.
Characterization :
-
¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.52–7.89 (m, 5H, Ph), 4.25 (q, 4H, OCH₂), 2.38 (s, 6H, CH₃).
Optimization and Mechanistic Insights
Role of Catalysts
Regioselectivity
-
The 5-amino group on thiophene directs Schiff base formation exclusively at position 5, avoiding competing reactions at carboxylate positions.
Challenges and Alternatives
Byproduct Formation
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of diethyl 3-methyl-5-{[...]}-thiophenedicarboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves refluxing precursors in polar aprotic solvents (e.g., acetic acid or ethanol) with catalysts like sodium acetate. For example, analogous compounds (e.g., thiazole derivatives) are synthesized via condensation reactions under reflux for 3–8 hours, followed by crystallization . Yield optimization may require adjusting stoichiometry, solvent choice, or reaction time. Evidence from similar pyrazole-thiophene hybrids shows yields ranging from 23% to 96%, highlighting the need for iterative optimization .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- FT-IR to confirm functional groups (e.g., C=O, N-H stretches) .
- NMR (¹H/¹³C) to resolve substituent positions on the thiophene and pyrazole rings .
- Mass spectrometry for molecular ion validation.
- X-ray diffraction (if crystallized) for absolute configuration determination, as seen in structurally related esters .
Q. How can researchers troubleshoot low crystallinity during X-ray diffraction studies?
- Methodological Answer : Optimize crystallization conditions using solvent mixtures (e.g., DMF/acetic acid) . For refinement, employ SHELXL with TWIN commands if twinning is observed, as demonstrated in pyrazole-thiophene hybrids . Preprocessing with SHELXPRO or OLEX2 can improve data quality .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or carbonyl) on the pyrazole ring can activate the thiophene core for nucleophilic substitution. Computational studies (DFT) or Hammett plots are recommended to quantify substituent effects, as applied to analogous dithiazole systems . Experimental validation via kinetic studies under varying electronic environments is critical .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray structures)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect equilibria, as seen in pyrazol-4-ylidene derivatives . Complement with X-ray crystallography to confirm the dominant solid-state structure .
Q. How can researchers design experiments to probe the compound’s potential bioactivity?
- Methodological Answer : Prioritize in silico docking studies to identify plausible biological targets (e.g., kinase inhibition). For in vitro validation, use enzyme inhibition assays (e.g., COX-2 or α-glucosidase) with IC₅₀ determination, following protocols for structurally related heterocycles . Ensure purity >95% (HPLC) to avoid false positives .
Q. What advanced crystallographic techniques address partial disorder in the thiophene ring?
- Methodological Answer : Apply SHELXD for phase determination and SHELXL refinement with ISOR/DELU restraints to model disorder. For severe cases, use high-resolution synchrotron data, as applied to pyrazole derivatives .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent impurities. Characterize polymorphs via PXRD and DSC . Standardize solvent purity (e.g., HPLC-grade) and temperature controls during measurements .
Q. What statistical methods are recommended for validating synthetic reproducibility?
- Methodological Answer : Use Design of Experiments (DoE) to assess factors affecting yield/purity. Apply ANOVA to identify significant variables (e.g., solvent, catalyst loading) . Report confidence intervals (e.g., 95% CI) for replicate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
